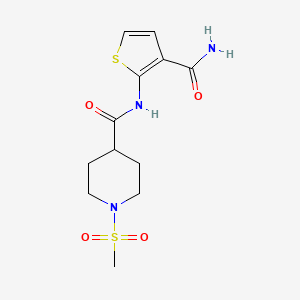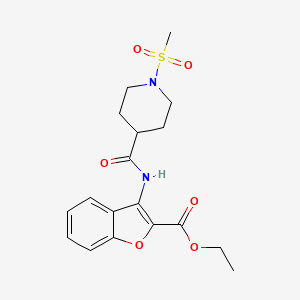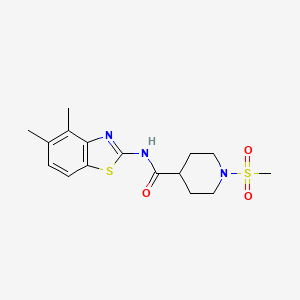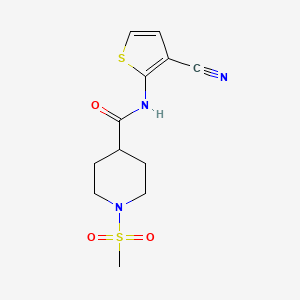
N-(3-carbamoylthiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylthiophen-2-yl)-1-methanesulfonylpiperidine-4-carboxamide (also known as CPT-4) is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, which has made it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of CPT-4 is not well understood. However, it is believed that CPT-4 acts as an inhibitor of several enzymes, including cyclin-dependent kinases, protein kinases, and proteases. Additionally, it has been suggested that CPT-4 may act as an agonist of certain transcription factors, which could explain its ability to regulate gene expression.
Biochemical and Physiological Effects
CPT-4 has been found to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess anti-inflammatory, anti-oxidative, and anti-apoptotic properties. Furthermore, it has been found to modulate the activity of various proteins involved in cell cycle progression, apoptosis, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT-4 has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and purify. Second, it is relatively stable, making it suitable for long-term experiments. Third, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. For example, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. Additionally, it is not always easy to ensure the purity of the compound, which can lead to inaccurate results.
Direcciones Futuras
There are several potential future directions for the use of CPT-4 in scientific research. First, further studies are needed to better understand its mechanism of action. Second, studies are needed to further investigate its effects on cell cycle progression, apoptosis, and gene expression. Third, studies are needed to explore its potential therapeutic applications, such as its use as an anti-cancer or anti-inflammatory drug. Fourth, studies are needed to investigate its potential to modulate the activity of other proteins, such as transcription factors and kinases. Finally, studies are needed to explore its potential use in other laboratory experiments, such as drug screening and high-throughput screening.
Métodos De Síntesis
CPT-4 can be synthesized by a two-step process. The first step involves the reaction of a thiophene-3-carbamate derivative with 1-methanesulfonylpiperidine-4-carboxylic acid in the presence of a base. This reaction yields the desired CPT-4 compound. The second step involves the purification of the compound using chromatography.
Aplicaciones Científicas De Investigación
CPT-4 has been studied for its potential use in a variety of scientific research applications. In particular, it has been studied for its ability to regulate a variety of cellular processes, including gene expression, cell cycle progression, and apoptosis. Furthermore, it has been studied for its potential to modulate the activity of a variety of proteins, including transcription factors, kinases, and proteases.
Propiedades
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-21(18,19)15-5-2-8(3-6-15)11(17)14-12-9(10(13)16)4-7-20-12/h4,7-8H,2-3,5-6H2,1H3,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFZUSNUNTLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538306.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538321.png)
![ethyl 2-(1-methanesulfonylpiperidine-4-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6538325.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538336.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538340.png)
![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538341.png)
![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538349.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538355.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538359.png)


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538375.png)

